N-[3-(1H-benzimidazol-2-yl)propyl]benzamide
Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]benzamide, also known as BZP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZP belongs to the class of benzimidazole derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]benzamide involves its interaction with various enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. This compound also interacts with certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines and exhibits antifungal and antiviral activities. In vivo studies have shown that this compound enhances plant growth and yield, and exhibits antitumor activity in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-(1H-benzimidazol-2-yl)propyl]benzamide in lab experiments include its synthetic accessibility, high purity, and well-defined chemical structure. This compound can be easily synthesized in large quantities and can be used as a building block for the synthesis of various organic materials. The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents.
Future Directions
For the study of N-[3-(1H-benzimidazol-2-yl)propyl]benzamide include the development of new synthetic methods for its preparation, the investigation of its potential applications in medicine and agriculture, and the synthesis of new organic materials based on its structure. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have antitumor, antifungal, and antiviral properties. In agriculture, this compound has been used as a plant growth regulator due to its ability to enhance plant growth and yield. In materials science, this compound has been used as a building block for the synthesis of various organic materials.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(13-7-2-1-3-8-13)18-12-6-11-16-19-14-9-4-5-10-15(14)20-16/h1-5,7-10H,6,11-12H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEAINJHEJHAQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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